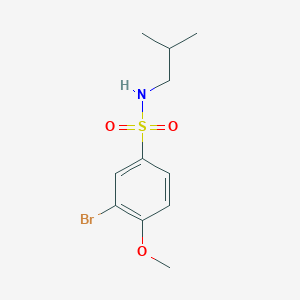![molecular formula C18H20N2O3 B5649675 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)
3-ethoxy-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide, involves various chemical reactions, such as condensation, esterification, and amidation. For instance, N-(3-hydroxyphenyl) benzamide was synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium, a process that can be adapted for the synthesis of similar compounds (Abbasi et al., 2014). Furthermore, the practical synthesis of related benzamide derivatives highlights the diverse methodologies available for creating these compounds, involving steps like Suzuki−Miyaura reactions and Claisen type reactions (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical for understanding their chemical behavior and potential applications. X-ray diffraction analysis and density functional theory (DFT) calculations have been used to analyze the molecular geometry, vibrational frequencies, and electronic properties of similar compounds. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide revealed detailed insights into its crystalline structure and electronic properties through X-ray diffraction and DFT calculations (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that influence their chemical and physical properties. These reactions include acylation, cyclization, and the formation of hydrogen bonds. A study on the rhodium-catalyzed oxidative acylation of secondary benzamides highlighted the synthesis of 3-hydroxyisoindolin-1-one derivatives through sp(2) C-H bond activation followed by intramolecular cyclization (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of 3-ethoxy-N-[3-(propionylamino)phenyl]benzamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Studies on related compounds have demonstrated how modifications in the molecular structure can affect these properties. For example, the synthesis of aromatic polyamides with pendant groups has shown that these modifications can significantly impact solubility and film-forming abilities, which are important for various applications (Kang et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and antioxidant properties, are crucial for their potential applications. The antioxidant properties of similar compounds have been evaluated using theoretical calculations and experimental tests, providing insights into their reactivity and potential use in various fields (Demir et al., 2015).
Eigenschaften
IUPAC Name |
3-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-6-9-15(12-14)20-18(22)13-7-5-10-16(11-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJPJQPKGURSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[3-(propanoylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(methoxyacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5649605.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5649613.png)
![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)
![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)
![2-(2-fluorobenzyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5649634.png)
![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)

![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)

![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)
![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)
![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)
